N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide
Description
The target compound integrates a 2-oxo-2H-chromene (coumarin) scaffold linked via a carboxamide bond to a 1,3,4-oxadiazole ring substituted with a (5-chlorothiophen-2-yl)methyl group. This structure combines the pharmacophoric features of coumarin (known for anticoagulant, antimicrobial, and anti-inflammatory properties) with the 1,3,4-oxadiazole heterocycle, which enhances metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S/c18-13-6-5-10(26-13)8-14-20-21-17(25-14)19-15(22)11-7-9-3-1-2-4-12(9)24-16(11)23/h1-7H,8H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNMESPJGUZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H9ClN4O3S
- Molecular Weight : 336.75 g/mol
- CAS Number : 865288-21-7
- SMILES Notation : Clc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)
This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors:
- Antithrombotic Activity : The compound acts as a potent inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. It has been shown to have excellent in vivo antithrombotic activity, making it a candidate for treating thromboembolic disorders such as myocardial infarction and stroke .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For example, related compounds have demonstrated cytotoxic effects on colorectal cancer cells (HCT-116), with significant reductions in cell viability and morphological changes indicative of apoptosis .
Biological Activity Summary Table
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antithrombotic | Direct inhibition of Factor Xa | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits amine oxidase activity |
Antithrombotic Efficacy
A study focused on the direct FXa inhibition properties of oxazolidinone derivatives, including this compound. The research highlighted its potential as a safe oral anticoagulant with favorable pharmacokinetic profiles .
Anticancer Activity
In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives led to cell viability reductions with IC50 values suggesting potent cytotoxicity . Morphological assessments revealed nuclear disintegration and chromatin fragmentation in treated cells, confirming the induction of apoptosis.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. The presence of the chlorothiophene moiety enhances the compound's efficacy against various bacterial strains. Studies have shown that similar oxadiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer activities. The unique structural features of N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide allow it to interact with specific biological targets involved in cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This suggests a potential application in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Oxadiazole derivatives have shown effectiveness against various pests and plant pathogens. The incorporation of the chlorothiophenyl group may enhance its bioactivity, making it a candidate for agricultural applications .
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form stable bonds can be exploited in creating new materials with enhanced mechanical and thermal properties .
Case Study 1: Antimicrobial Efficacy
A study published in Current Bioactive Oxadiazole Derivatives highlighted the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that modifications to the oxadiazole ring significantly affected the antibacterial potency .
Case Study 2: Anticancer Activity
In vitro experiments conducted by researchers at ResearchGate demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, leading to further exploration into their mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Oxadiazole vs. Thiadiazole Derivatives
- Target Compound : 1,3,4-Oxadiazole core with a coumarin-carboxamide.
- N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-2-Oxo-2H-Chromene-3-Carboxamide (): Replaces oxadiazole with 1,3,4-thiadiazole , altering electronic properties due to sulfur’s polarizability. Molecular formula C₁₃H₉N₃O₃S vs. the target’s estimated C₁₆H₁₀ClN₃O₄S . The thiadiazole’s larger atomic radius may affect binding pocket compatibility .
Oxadiazole vs. Isoxazole Derivatives
- N-(5-Methylisoxazol-3-yl)-2-Oxo-2H-Chromene-3-Carboxamide (): Features an isoxazole ring instead of oxadiazole. Isoxazole’s reduced aromaticity and hydrogen-bonding capacity (due to oxygen placement) may lower enzymatic inhibition compared to oxadiazole derivatives. Melting point: 247–250°C , suggesting higher crystallinity than typical oxadiazole analogs .
Substituent Variations
Chlorothiophene-Containing Analogs
- N-(5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide (Compound 8, ): Shares the 5-chlorothiophen-2-yl substituent but replaces coumarin with a benzamide group. This modification likely reduces π-π stacking interactions with hydrophobic enzyme pockets compared to the coumarin-containing target compound .
- Isonipecotamide Inhibitors (): Incorporate a 5-(5-chlorothiophen-2-yl)isoxazol-3-yl group. These compounds exhibit sub-nanomolar inhibition constants (Ki = 0.3–15 nM) against coagulation factor Xa (fXa), highlighting the pharmacodynamic relevance of the chlorothiophene moiety .
Sulfonamide and Alkyl Substituents
- The 6-methoxy substituent on coumarin may alter metabolic stability .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
